
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
描述
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of thiadiazole derivatives
准备方法
The synthesis of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
化学反应分析
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents such as alkyl or aryl groups. Common reagents for substitution reactions include alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities. Thiadiazole derivatives have been explored for their ability to inhibit enzymes, modulate receptors, and interact with biological targets, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also explored for its potential use in agricultural applications as a pesticide or herbicide.
作用机制
The mechanism of action of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide can be compared with other thiadiazole derivatives, such as:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound has a similar structure but lacks the methylpyridinium group. It is used in similar applications and has comparable biological activities.
3-(4-Methoxyphenyl)-1,2,5-thiadiazole: This derivative has a methoxyphenyl group instead of the chloropyridinium group. It exhibits different chemical and biological properties due to the variation in substituents.
3,4-Dichloro-1,2,5-thiadiazole: This compound has two chlorine atoms and is used in different applications, including as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various research and industrial applications.
属性
IUPAC Name |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWFKQVJIGJCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)
![4-fluoro-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2602434.png)
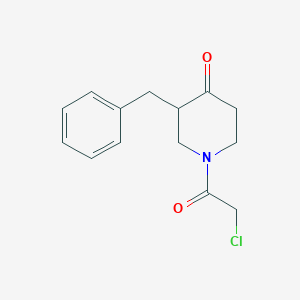
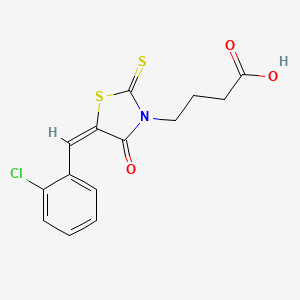
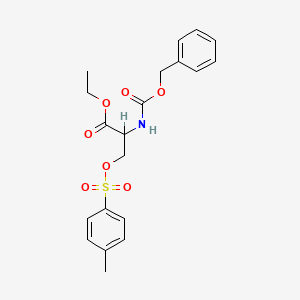
![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)
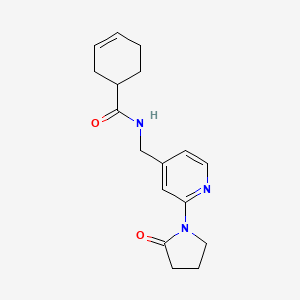
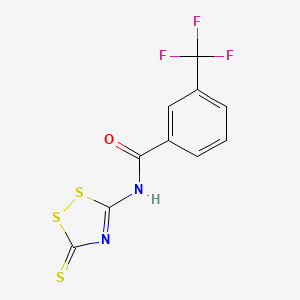
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)
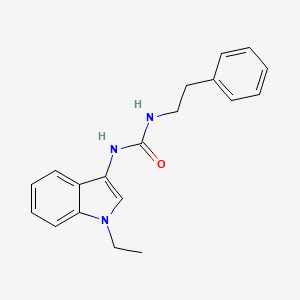
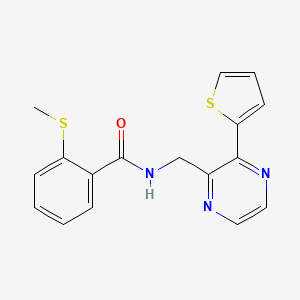
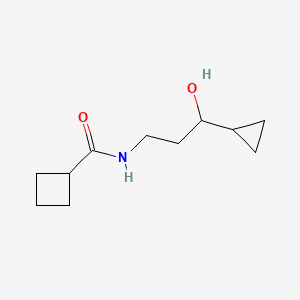
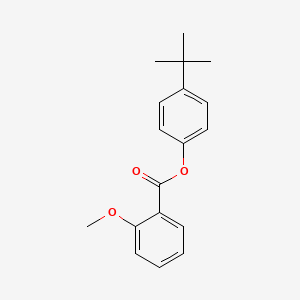
![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)
